molecular formula C24H22N4O3 B4617868 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide

Cat. No. B4617868
M. Wt: 414.5 g/mol
InChI Key: GUGRDTXQKTXTFY-UHFFFAOYSA-N
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Description

The chemical compound is a complex organic molecule that belongs to the class of compounds known for their potential in various fields of chemistry and pharmacology. While direct studies on this exact molecule are scarce, insights can be drawn from related research on similar pyrimidinone and pyrido[2,3-d]pyrimidin derivatives, which have been explored for their chemical synthesis, structural characteristics, and biological activities.

Synthesis Analysis

Synthesis of pyrimidinone and pyrido[2,3-d]pyrimidin derivatives typically involves multistep reactions, including condensation, cyclization, and functional group transformations. A practical synthesis approach for related compounds has been described, highlighting the importance of selecting appropriate reagents and conditions to achieve high yield and purity of the desired products (Banister et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives often features a complex arrangement of rings and substituents, contributing to their chemical properties and biological activity. Crystallographic studies provide insights into the molecular conformations, intramolecular interactions, and the overall three-dimensional arrangement of atoms within these compounds (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidinone and related derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are pivotal for the functionalization of the core structure, enabling the introduction of various substituents that modulate the compound's physical and chemical properties (Kobayashi et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline form, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation into usable products (Hossan et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, are determined by the compound's functional groups and molecular framework. Studies on pyrimidinone derivatives reveal their potential for engaging in hydrogen bonding, exhibiting specific reactivity patterns, and serving as key intermediates in the synthesis of more complex molecules (Narayana et al., 2016).

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A study detailed the radiosynthesis of [18F]PBR111, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selective for the translocator protein (18 kDa). This radioligand was developed for in vivo imaging using positron emission tomography (PET), showcasing the potential of similar compounds in diagnostic imaging and neuroscience research (Dollé et al., 2008).

Antimicrobial Applications

Compounds derived from pyrimidinones and oxazinones, utilizing a similar core structure, have demonstrated significant antimicrobial properties. These synthesized derivatives were tested against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Research into benzodifuran derivatives, including compounds with a pyrimidinone core, has indicated their potential as anti-inflammatory and analgesic agents. The synthesized compounds showed significant COX-2 inhibition, comparable to standard drugs, suggesting their utility in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Anticancer Activity

A study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives explored their anticancer properties, revealing that certain compounds exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines. This research underscores the potential of structurally related compounds in oncology, offering a pathway for the development of new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-9-11-18(12-10-15)26-20(29)14-27-23(30)21-16(2)13-17(3)25-22(21)28(24(27)31)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRDTXQKTXTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide

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